4,5-Dibromofuran-2-carbonyl chloride 4,5-Dibromofuran-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 35900-96-0
VCID: VC2452924
InChI: InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H
SMILES: C1=C(OC(=C1Br)Br)C(=O)Cl
Molecular Formula: C5HBr2ClO2
Molecular Weight: 288.32 g/mol

4,5-Dibromofuran-2-carbonyl chloride

CAS No.: 35900-96-0

Cat. No.: VC2452924

Molecular Formula: C5HBr2ClO2

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromofuran-2-carbonyl chloride - 35900-96-0

Specification

CAS No. 35900-96-0
Molecular Formula C5HBr2ClO2
Molecular Weight 288.32 g/mol
IUPAC Name 4,5-dibromofuran-2-carbonyl chloride
Standard InChI InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H
Standard InChI Key RYMSLIRJMFBVFO-UHFFFAOYSA-N
SMILES C1=C(OC(=C1Br)Br)C(=O)Cl
Canonical SMILES C1=C(OC(=C1Br)Br)C(=O)Cl

Introduction

4,5-Dibromofuran-2-carbonyl chloride is a highly reactive organic compound belonging to the furan family. It is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and a carbonyl chloride group at the 2 position. This compound is recognized for its versatility and is widely used as an intermediate in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other organic materials .

Synthesis Methods

The synthesis of 4,5-dibromofuran-2-carbonyl chloride typically involves the bromination and acylation of furan derivatives. Starting materials often include furan-2-carboxylic acid or its derivatives, which undergo various chemical transformations to yield the desired compound. The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the product. For example, bromination reactions are typically conducted at low temperatures (0 °C) to manage the reactivity of bromine.

Applications in Research

4,5-Dibromofuran-2-carbonyl chloride is a valuable intermediate in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used in the synthesis of complex organic molecules and in exploring new biochemical pathways. Its high reactivity profile makes it significant for synthesizing heterocyclic compounds, which are crucial in drug development and material science.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying impurities or by-products formed during the synthesis process.

Safety and Handling

Handling 4,5-dibromofuran-2-carbonyl chloride requires caution due to its potential toxicity and reactivity. In case of exposure, it is recommended to move the affected person into fresh air if inhaled, wash off with soap and water in case of skin contact, and rinse thoroughly with water in case of eye contact. Consultation with a physician is advised in all cases .

Research Findings

Research findings on 4,5-dibromofuran-2-carbonyl chloride highlight its utility in various chemical reactions, including nitration and lithiation. The conditions for these reactions vary; for instance, nitration typically requires acidic conditions, while lithiation may need anhydrous solvents to prevent hydrolysis.

Data Table: Applications of 4,5-Dibromofuran-2-carbonyl chloride

ApplicationDescription
Organic SynthesisIntermediate in the synthesis of heterocyclic compounds and complex organic molecules.
Medicinal ChemistryUsed in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material SciencePotential applications in the development of advanced materials.

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